N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with an imidazopyridine moiety, making it a subject of study for its potential biological and chemical activities.
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H14N4O3S/c21-14(9-24-16-19-11-2-1-5-17-15(11)20-16)18-10-3-4-12-13(8-10)23-7-6-22-12/h1-5,8H,6-7,9H2,(H,18,21)(H,17,19,20) |
InChI Key |
POZZKCSFQWMZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(N3)C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and imidazopyridine intermediates. The benzodioxin intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate sulfonyl chlorides under controlled pH conditions using aqueous sodium carbonate . The imidazopyridine moiety is then introduced through a nucleophilic substitution reaction, often using N,N-dimethylformamide as the solvent and lithium hydride as a base .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: N,N-dimethylformamide, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can disrupt various biological processes, making it a valuable compound for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDE: Known for its antibacterial and enzyme inhibitory properties.
N-ALKYL/ARALKYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDES: Investigated for their potential in treating Alzheimer’s disease.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE stands out due to its unique combination of a benzodioxin ring and an imidazopyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
